[4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
[4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Core: This step involves the reaction of phenylhydrazine with an appropriate ketone to form the phenylpiperazine core.
Attachment of the Methanone Group: The phenylpiperazine core is then reacted with a benzoyl chloride derivative to introduce the methanone group.
Introduction of the 2-Methylprop-2-enoxy Group: Finally, the compound is reacted with 2-methylprop-2-enol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new drugs targeting neurological and psychiatric disorders.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of conditions such as anxiety, depression, and schizophrenia.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby exerting its effects. The exact pathways and targets are still under investigation, but it is thought to influence the serotonin and dopamine systems.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the piperazine ring.
Dichloroaniline: Contains an aniline ring with chlorine substitutions but lacks the piperazine and methanone groups.
Uniqueness
What sets [4-(2-Methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone apart is its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its ability to interact with multiple receptor systems makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-17(2)16-25-20-10-8-18(9-11-20)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11H,1,12-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAAZLLDJQEFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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